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An In-depth Technical Guide to the Discovery and Development of Brilaroxazine

Abstract
Brilaroxazine (developmental code name: RP5063) is a novel, third-generation atypical

antipsychotic discovered and developed by Reviva Pharmaceuticals.[1][2][3][4] It is a

multimodal dopamine and serotonin receptor modulator currently in late-stage clinical

development for the treatment of schizophrenia.[1] This technical guide provides a

comprehensive overview of the discovery, mechanism of action, preclinical, and clinical

development of brilaroxazine, intended for researchers, scientists, and drug development

professionals.

Discovery and Rationale
Brilaroxazine was discovered in-house by Reviva Pharmaceuticals as a new chemical entity.

The impetus for its development was to address the significant unmet medical needs in the

treatment of schizophrenia, where existing therapies often exhibit suboptimal efficacy, poor

tolerability, and low patient adherence rates. The goal was to create a dopamine-serotonin

system modulator with a broad spectrum of activity against the positive, negative, and cognitive

symptoms of schizophrenia, while minimizing the metabolic, cardiovascular, and neurological

side effects associated with earlier antipsychotics. Brilaroxazine's development has also been

extended to explore its potential in other neuropsychiatric disorders such as bipolar disorder,

major depressive disorder (MDD), and attention-deficit/hyperactivity disorder (ADHD), as well

as inflammatory conditions like pulmonary arterial hypertension (PAH) and idiopathic
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pulmonary fibrosis (IPF). The U.S. FDA has granted it Orphan Drug Designation for both PAH

and IPF.

Pharmacological Profile
Mechanism of Action
Brilaroxazine is a dopamine-serotonin system modulator with a unique pharmacological

profile. It functions as a partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as

serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. Concurrently, it acts as an antagonist at serotonin 5-

HT₂ₑ, 5-HT₂ₒ, 5-HT₆, and 5-HT₇ receptors. This multimodal activity is believed to stabilize the

dopamine and serotonin neurotransmitter systems, addressing both the hyperdopaminergic

state associated with positive symptoms and the serotonergic dysregulation linked to negative

and cognitive symptoms of schizophrenia. Additionally, brilaroxazine has been shown to

mitigate multiple inflammatory cytokines, suggesting a potential role in addressing the

neuroinflammation increasingly recognized as a factor in schizophrenia's pathophysiology.

Receptor Binding Affinity
Brilaroxazine exhibits high affinity for a range of dopamine and serotonin receptors implicated

in schizophrenia. The binding affinities (Ki) are summarized in the table below.
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Receptor Target Binding Affinity (Ki, nM) Functional Activity

Dopamine Receptors

D₂ (D₂ₛ, D₂ₗ) High Affinity Partial Agonist

D₃ High Affinity Partial Agonist

D₄ High Affinity Partial Agonist

D₁ Moderate Affinity N/A

D₅ Moderate Affinity N/A

Serotonin Receptors

5-HT₁ₐ 1.5 Partial Agonist

5-HT₂ₐ 2.5 Partial Agonist

5-HT₂ₑ 0.19 Antagonist

5-HT₂ₒ Moderate Affinity Antagonist

5-HT₆ Moderate Affinity Antagonist

5-HT₇ 2.7 Antagonist

5-HT₃ Moderate Affinity N/A

Other Targets

Serotonin Transporter (SERT) Moderate Affinity N/A

α₄β₂ Nicotinic Moderate Affinity N/A

H₁ Moderate Affinity N/A

α₁ₑ Adrenergic Moderate Affinity N/A

Data compiled from multiple sources. "High Affinity" generally refers to Ki values ≤ 6 nM.

Pharmacokinetics
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Parameter Value

Bioavailability >80%

Protein Binding >99%

Metabolism
Hepatic (Primarily CYP3A4 ~64%, CYP2D6

~17%)

Elimination Half-life
~55 hours (~44.5 hours calculated in one

analysis)

Dosing Schedule Once-daily

Data sourced from Wikipedia and a Neurology Journal publication. A drug-drug interaction

study indicated no clinically significant interaction when co-administered with a CYP3A4

inhibitor.

Preclinical Development
Brilaroxazine's efficacy was first established in rodent models designed to emulate symptoms

of human schizophrenia. These studies provided the foundational proof-of-concept for its

antipsychotic activity.

Key Preclinical Experiments and Protocols
Apomorphine-Induced Climbing in Mice: This model assesses D₂ receptor antagonism.

Protocol: NMRI mice were divided into groups and administered brilaroxazine (1, 3, and

10 mg/kg i.p.), the typical antipsychotic haloperidol (0.5 mg/kg i.p.), or a vehicle. Climbing

behavior induced by the dopamine agonist apomorphine was then observed and scored.

Results: Brilaroxazine demonstrated a significant reduction in climbing behavior,

indicative of its antipsychotic potential.

Dizocilpine-Induced Hyperlocomotion in Rats: This model evaluates effects on NMDA

receptor hypofunction, relevant to psychosis and cognitive deficits.
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Protocol: Wistar rats received brilaroxazine (3, 10, and 30 mg/kg i.p.), olanzapine (as a

comparator), or vehicle. Locomotor activity, stereotypy, and rearing behaviors induced by

the NMDA antagonist dizocilpine (MK-801) were measured.

Results: Brilaroxazine significantly decreased dizocilpine-induced spontaneous locomotor

activity by up to 40% (p<0.001 at 10 mg/kg) and induced locomotion by up to 49% (p<0.01

at 10 mg/kg). It also reduced stereotypy by 51-58% (p<0.001 at 10 and 30 mg/kg).

Bleomycin-Induced Pulmonary Fibrosis in Rodents: This model was used to assess the

drug's anti-inflammatory and anti-fibrotic potential for IPF.

Protocol: In a rodent model of IPF induced by bleomycin, brilaroxazine was administered

to evaluate its effects on survival, lung function, fibrosis, and inflammation.

Results: The study provided proof-of-concept, showing that brilaroxazine improved

survival and lung function while reducing lung fibrosis and proinflammatory cytokines.

Clinical Development
Brilaroxazine has undergone a comprehensive clinical trial program, progressing through

Phase 1, 2, and 3 studies to establish its safety, tolerability, and efficacy in humans.

Phase 1 Studies
Initial Phase 1 studies in healthy volunteers and patients with stable schizophrenia established

a promising safety, pharmacokinetic, and pharmacodynamic profile. The maximum tolerated

dose was determined to be 100 mg in a multiple-dose study. The most common treatment-

emergent adverse events (TEAEs) at therapeutic doses were generally mild and included

somnolence and akathisia.

Phase 2 (REFRESH) Trial (NCT01490086)
Design: A randomized, double-blind, placebo-controlled, multicenter study in 234 patients

with acute exacerbation of schizophrenia or schizoaffective disorder.

Protocol: Patients were administered fixed daily doses of brilaroxazine (15 mg or 50 mg) or

placebo for 28 days. The primary efficacy endpoint was the change in the Positive and

Negative Syndrome Scale (PANSS) total score from baseline to Day 28.
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Results: The trial met its primary endpoint, with brilaroxazine demonstrating a statistically

significant reduction in PANSS total score compared to placebo. The safety profile was

favorable, with no significant weight gain, or adverse cardiac or endocrine effects.

Phase 3 (RECOVER) Program
The pivotal Phase 3 program includes the completed RECOVER trial (NCT05184335), an

ongoing open-label extension (OLE) study, and the planned RECOVER-2 trial.

Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial involving

411 patients with acute schizophrenia.

Protocol: Patients received once-daily brilaroxazine at doses of 15 mg or 50 mg, or

placebo. The primary endpoint was the change in PANSS Total Score from baseline at week

4. Secondary endpoints included changes in PANSS subscales (Positive, Negative, Social

Cognition, etc.), Clinical Global Impression-Severity (CGI-S), and Personal and Social

Performance (PSP) scores.

Results: The trial successfully met its primary and all secondary endpoints for the 50 mg

dose.

Primary Endpoint: The 50 mg dose achieved a 10.1-point reduction in PANSS total score

over placebo (-23.9 vs -13.8, p < 0.001).

Secondary Endpoints: The 50 mg dose showed statistically significant and clinically

meaningful improvements across all major symptom domains, including positive

symptoms (p<0.001), negative symptoms (p=0.003), and CGI-S (p<0.001). The 15 mg

dose showed a strong trend for improvement and met statistical significance on the

PANSS Social Cognition and PSP secondary endpoints.

Safety: The safety profile was comparable to placebo, with a lower discontinuation rate in

the 50 mg group than in the placebo group.

Design: A 1-year, open-label, multicenter study to assess long-term safety, tolerability, and

efficacy in patients with stable schizophrenia, including rollovers from the RECOVER trial.

Protocol: Patients receive flexible dosing of brilaroxazine (15, 30, or 50 mg).
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Results: Topline data after one year demonstrated sustained efficacy and a favorable long-

term safety profile. There was a significant and sustained reduction in PANSS total scores

(-18.6 points pooled), positive symptoms (-5.2 points), and negative symptoms (-4.5 points)

(p ≤ .0001 for all). The most common treatment-related adverse events were weight increase

(3.2%), insomnia (1.8%), and somnolence (1.6%).

Design: A confirmatory 4-week, global, randomized, double-blind, placebo-controlled Phase

3 study in approximately 450 patients with acute schizophrenia.

Protocol: Patients will receive fixed doses of brilaroxazine (30 mg or 50 mg) or placebo

once daily. The primary endpoint is the change in PANSS total score from baseline to Day

28. The trial is expected to initiate in Q2 2024 with completion anticipated in Q2 2025.

Summary of Clinical Efficacy Data (RECOVER Trial)
Endpoint Placebo (N=137)

Brilaroxazine 15
mg (N=140)

Brilaroxazine 50
mg (N=134)

PANSS Total Score

(Primary)
-13.8

Trend toward

improvement
-23.9 (p < 0.001)

PANSS Positive

Symptoms
- -

Significant Reduction

(p < 0.001)

PANSS Negative

Symptoms
- -

Significant Reduction

(p = 0.003)

PANSS Social

Cognition
-

Significant

Improvement (p =

0.024)

Significant

Improvement (p <

0.001)

CGI-S Score - -

Significant

Improvement (p <

0.001)

Personal and Social

Performance (PSP)
-

Significant

Improvement (p =

0.022)

Significant

Improvement (p <

0.001)

Data from the pivotal Phase 3 RECOVER trial.
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Visualizations
Brilaroxazine's Core Signaling Pathway Modulation
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Caption: Brilaroxazine's multimodal action on key dopamine and serotonin receptors.

Brilaroxazine Clinical Development Workflow
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Caption: The clinical development and regulatory pathway for brilaroxazine.

Conclusion and Future Directions
Brilaroxazine represents a significant advancement in the development of treatments for

schizophrenia. Its unique mechanism as a dopamine-serotonin system modulator, combined
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with a strong efficacy profile and favorable tolerability, positions it as a promising therapeutic

option to address the existing unmet needs in schizophrenia management. The successful

completion of the pivotal RECOVER trial and positive long-term data from the OLE study

provide robust evidence supporting its potential. Following the completion of the confirmatory

RECOVER-2 trial, Reviva Pharmaceuticals anticipates submitting a New Drug Application

(NDA) to the FDA in the third quarter of 2025. If approved, brilaroxazine could become

commercially available by 2026. Further research into its efficacy for other neuropsychiatric and

inflammatory disorders continues to expand its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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